molecular formula C12H11N3O3 B6289740 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 114603-14-4

6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B6289740
CAS RN: 114603-14-4
M. Wt: 245.23 g/mol
InChI Key: SYIXUAAPMPWMOS-UHFFFAOYSA-N
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Description

6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one, commonly referred to as THOPO, is a small molecule that has been studied for its potential applications in medical and scientific research. THOPO is a heterocyclic compound with a unique structure that has been found to display a range of biochemical and physiological effects.

Scientific Research Applications

THOPO has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds, making it useful for drug metabolism studies. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental toxins on the body. In addition, THOPO has been used in the study of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of THOPO is not yet fully understood. However, it is believed to act by inhibiting the enzymes involved in the metabolism of drugs and other compounds, thus preventing their breakdown and allowing them to remain in the body for longer periods of time. This mechanism of action has been found to be effective in the study of drug metabolism and other biological processes.
Biochemical and Physiological Effects
THOPO has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs and other compounds, thus preventing their breakdown and allowing them to remain in the body for longer periods of time. It has also been found to have anti-inflammatory, anti-cancer, and antioxidant properties. In addition, THOPO has been found to have a positive effect on the immune system and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

THOPO has a number of advantages and limitations for lab experiments. It is a relatively simple molecule to synthesize and can be prepared in a few steps, making it an ideal compound for lab experiments. It is also relatively inexpensive and can be purchased in bulk, making it cost-effective for large-scale studies. However, it is important to note that THOPO can only be used in lab experiments and cannot be used in clinical trials. In addition, it is important to use caution when working with THOPO, as it can be toxic in large doses.

Future Directions

There are a number of potential future directions for THOPO research. One potential direction is to further investigate the mechanism of action of THOPO and its effects on drug metabolism. In addition, further research could be conducted to explore the potential therapeutic applications of THOPO, such as its potential use in the treatment of cancer, inflammation, and other diseases. Finally, further research could be conducted to investigate the potential toxicity of THOPO and its effects on the body in large doses.

Synthesis Methods

THOPO is a relatively simple molecule to synthesize and can be prepared in a few steps. The most common method involves the condensation of 1,4,5,6-tetrahydropyridazine with 2H-benzo[b][1,4]oxazin-3(4H)-one in the presence of an acid catalyst. This yields THOPO in a single step. Other methods have been developed which involve the use of different catalysts or the use of different starting materials, but the condensation reaction is the most efficient and cost-effective method.

properties

IUPAC Name

6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-11-4-2-8(14-15-11)7-1-3-10-9(5-7)13-12(17)6-18-10/h1,3,5H,2,4,6H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIXUAAPMPWMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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